molecular formula C14H12N4O B8664315 Pyrido[2,3-d]pyrimidin-5(8H)-one, 8-ethyl-2-(4-pyridinyl)- CAS No. 90832-62-5

Pyrido[2,3-d]pyrimidin-5(8H)-one, 8-ethyl-2-(4-pyridinyl)-

Cat. No. B8664315
CAS RN: 90832-62-5
M. Wt: 252.27 g/mol
InChI Key: WIHZVXOKFZDDFI-UHFFFAOYSA-N
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Patent
US04560753

Procedure details

C-1. 8-Ethyl-2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one--A mixture containing 12.7 g of 2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one, 2.74 g of 50% sodium hydride in mineral oil and 300 ml of dimethylformamide was stirred at room temperature until evolution of hydrogen ceased. The mixture was heated gently with stirring on a steam bath for 30 minutes, one drop diisopropylamine was added followed by 100 mg of sodium hydride and gentle heating with stirring was continued for another 45 minutes. The mixture was then cooled to room temperature and to it was added dropwise with stirring at room temperature 8.85 g of ethyl iodide. The reaction mixture was stirred at room temperature for three hours and then heated gently with stirring on a steam bath for 30 minutes. The solvent was then distilled off in vacuo and the residue was shaken well with a mixture of water and chloroform. The water layer was extracted several times with chloroform and the chloroform extracts were combined with the chloroform layer. The combined chloroform solution was dried over anhydrous sodium sulfate, the mixture filtered, and the filtrate treated with decolorizing charcoal and filtered. The chloroform was distilled off in vacuo and the remaining 12 g of solid residue was dissolved in 300 ml of hot isopropyl alcohol, the hot alcohol solution treated with decolorizing charcoal and filtered. The filtrate was concentrated to a volume of about 150 ml and cooled. The precipitated solid was collected, washed with a small quantity of cold isopropyl alcohol, and dried at 65° C. in vacuo to produce 6.8 g of 8-ethyl-2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one, m.p. 200°-202° C. Additional product was obtained from the mother liquor.
[Compound]
Name
C-1. 8-Ethyl-2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
8.85 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[N:8]=[CH:9][C:10]3[C:16](=[O:17])[CH:15]=[CH:14][NH:13][C:11]=3[N:12]=2)=[CH:3][CH:2]=1.[H-].[Na+].[H][H].[CH2:22](I)[CH3:23]>C(NC(C)C)(C)C.CN(C)C=O>[CH2:22]([N:13]1[C:11]2[N:12]=[C:7]([C:4]3[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=3)[N:8]=[CH:9][C:10]=2[C:16](=[O:17])[CH:15]=[CH:14]1)[CH3:23] |f:1.2|

Inputs

Step One
Name
C-1. 8-Ethyl-2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one
Quantity
12.7 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=1N=CC2=C(N1)NC=CC2=O
Name
Quantity
2.74 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
8.85 g
Type
reactant
Smiles
C(C)I
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(C)NC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring on a steam bath for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated gently
TEMPERATURE
Type
TEMPERATURE
Details
gentle heating
STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
was continued for another 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
heated gently
STIRRING
Type
STIRRING
Details
with stirring on a steam bath for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off in vacuo
STIRRING
Type
STIRRING
Details
the residue was shaken well with a mixture of water and chloroform
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted several times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
the mixture filtered
ADDITION
Type
ADDITION
Details
the filtrate treated with decolorizing charcoal
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The chloroform was distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the remaining 12 g of solid residue was dissolved in 300 ml of hot isopropyl alcohol
ADDITION
Type
ADDITION
Details
the hot alcohol solution treated with decolorizing charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a volume of about 150 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
WASH
Type
WASH
Details
washed with a small quantity of cold isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
dried at 65° C. in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N1C=CC(C2=C1N=C(N=C2)C2=CC=NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.